3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione
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Overview
Description
3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of a dimethylamino group, a phenyl group, and a thione group attached to the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione typically involves the reaction of 2-aminobenzonitrile with dimethylamine and a suitable thiol source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the quinazoline ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure scalability and reproducibility. The use of automated reactors and real-time monitoring systems can help in maintaining consistent reaction conditions and product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the pure compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form dihydroquinazoline derivatives with different substituents.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-one: Similar structure but with an oxygen atom instead of a sulfur atom.
3-(Dimethylamino)-1-phenylquinazoline-2,4(1H,3H)-dione: Contains two carbonyl groups instead of a thione group.
3-(Dimethylamino)-1-phenylquinazoline-4(1H)-thione: Lacks the dihydro component, resulting in a different electronic structure.
Uniqueness
3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen or carbonyl-containing analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90070-79-4 |
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Molecular Formula |
C16H17N3S |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-(dimethylamino)-1-phenyl-2H-quinazoline-4-thione |
InChI |
InChI=1S/C16H17N3S/c1-17(2)19-12-18(13-8-4-3-5-9-13)15-11-7-6-10-14(15)16(19)20/h3-11H,12H2,1-2H3 |
InChI Key |
MJDYZZIRWWLDAD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1CN(C2=CC=CC=C2C1=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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